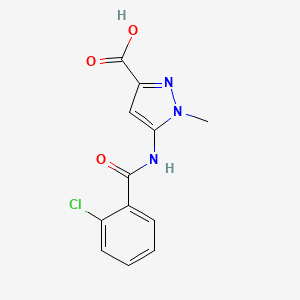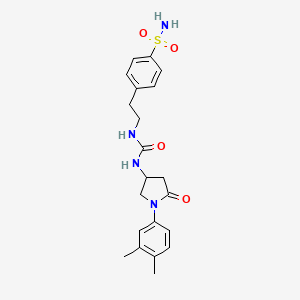![molecular formula C22H24N4O3 B2375306 2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428372-34-2](/img/structure/B2375306.png)
2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypersensitivity and Immune Response
One study discusses IgE-mediated immediate-type hypersensitivity to propyphenazone, a pyrazolone drug, indicating that certain pyrazolone derivatives can elicit an IgE-mediated anaphylactic reaction in susceptible individuals (Himly et al., 2003). This suggests that derivatives of pyrazolone, a similar chemical structure, could be useful in studying allergic reactions and immune responses.
Structural Studies and Tautomerism
Another study on the structural aspects and tautomerism of NH-pyrazoles, which share a structural motif with the queried compound, provides insights into the complex hydrogen bonding patterns and the impact of tautomerism on molecular structures (Cornago et al., 2009). Such studies are crucial for understanding the physicochemical properties of heterocyclic compounds, including their behavior in biological systems.
Cytotoxicity and DNA Binding
Research into the synthesis and cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from certain precursors shows that these compounds have potential in vitro cytotoxicity against various cancer cell lines and can bind to DNA (Purohit et al., 2011). This indicates that similar compounds could be explored for their anticancer properties and interaction with genetic material.
Coordination Chemistry and Supramolecular Assembly
A study on new tris(pyrazolyl)triazine and pyrazolylpyridine gold(I) and palladium(II) derivatives based on the bis(4-butoxyphenyl)pyrazole group shows different types of bonding interactions and supramolecular assemblies (Claramunt et al., 2003). These findings contribute to the field of coordination chemistry and the design of metal-organic frameworks (MOFs) or other supramolecular structures.
Antimicrobial and Antifungal Activity
The synthesis and evaluation of new pyrazoline and pyrazole derivatives for their antimicrobial and antifungal activity highlight the potential use of such compounds in developing new antimicrobial agents (Hassan, 2013).
properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-5-12-28-21-9-7-6-8-17(21)19-13-20-22(27)25(10-11-26(20)23-19)14-18-15(2)24-29-16(18)3/h6-11,13H,4-5,12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYWOVJOZZQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(ON=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2375230.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)


![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)